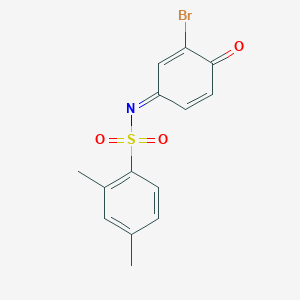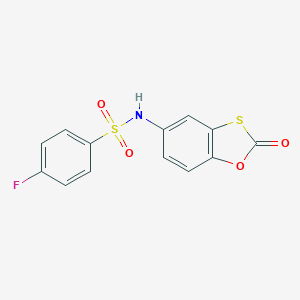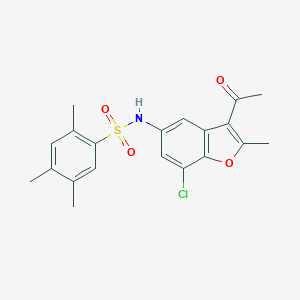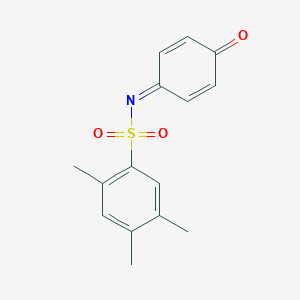![molecular formula C33H25N3O9S B284968 4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBD-MSB, and it is a fluorescent probe that is used to detect the presence of proteins in biological samples.
作用機序
The mechanism of action of NBD-MSB involves the binding of the compound to proteins. When NBD-MSB binds to a protein, the fluorescence of the compound is quenched. This quenching occurs due to the transfer of energy from the excited state of NBD-MSB to the protein. The extent of quenching is dependent on the distance between the NBD-MSB and the protein.
Biochemical and Physiological Effects:
NBD-MSB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of NBD-MSB is its sensitivity. It can detect the presence of proteins at low concentrations, making it a useful tool in laboratory experiments. Another advantage is its versatility. NBD-MSB can be used to study a wide range of proteins and protein interactions. However, there are also limitations to the use of NBD-MSB. One limitation is that it requires a fluorescent microscope to detect the fluorescence of the compound. Another limitation is that the quenching of fluorescence can vary depending on the protein being studied.
将来の方向性
There are several future directions for the use of NBD-MSB in scientific research. One direction is the development of new methods for detecting the presence of proteins using NBD-MSB. Another direction is the use of NBD-MSB to study protein dynamics in living cells. Additionally, NBD-MSB could be used to study protein interactions in complex biological systems, such as the human brain. Finally, the development of new fluorescent probes based on the structure of NBD-MSB could lead to the discovery of new applications in scientific research.
Conclusion:
In conclusion, 4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate, or NBD-MSB, is a versatile fluorescent probe that has many applications in scientific research. Its sensitivity and versatility make it a useful tool for studying proteins and protein interactions. While there are limitations to its use, the future directions for the development of new methods and applications for NBD-MSB are promising.
合成法
The synthesis of NBD-MSB involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-nitrobenzoic acid with mesitylene sulfonyl chloride to form mesitylene sulfonyl 4-nitrobenzoate. The second step involves the reaction of 1-naphthylamine with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-1-naphthylamine. The final step involves the reaction of mesitylene sulfonyl 4-nitrobenzoate with 4-nitrobenzoyl-1-naphthylamine to form NBD-MSB.
科学的研究の応用
NBD-MSB has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins in biological samples. The fluorescence of NBD-MSB is quenched when it binds to proteins, allowing researchers to detect the presence of proteins in a sample. NBD-MSB has also been used to study protein-protein interactions, protein folding, and protein conformational changes.
特性
分子式 |
C33H25N3O9S |
|---|---|
分子量 |
639.6 g/mol |
IUPAC名 |
[4-[(4-nitrobenzoyl)-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C33H25N3O9S/c1-20-18-21(2)31(22(3)19-20)46(43,44)34(32(37)23-8-12-25(13-9-23)35(39)40)29-16-17-30(28-7-5-4-6-27(28)29)45-33(38)24-10-14-26(15-11-24)36(41)42/h4-19H,1-3H3 |
InChIキー |
XAGAWQIPHVXJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)




![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)

